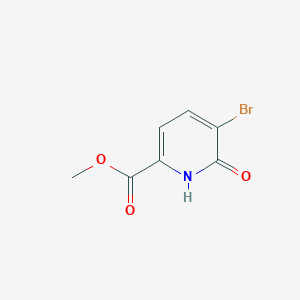

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate possesses the molecular formula C₇H₆BrNO₃ with a molecular weight of 232.03 grams per mole. The compound is registered under Chemical Abstracts Service number 178876-86-3 and carries the MDL number MFCD16036911. The International Union of Pure and Applied Chemistry nomenclature for this compound presents some variation depending on the tautomeric form being considered, with the primary designation being methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate.

Alternative nomenclature systems recognize this compound under several designations including methyl 5-bromo-6-hydroxy-2-pyridinecarboxylate, reflecting the tautomeric nature of the hydroxyl-oxo equilibrium. The systematic name according to International Union of Pure and Applied Chemistry conventions is 2-pyridinecarboxylic acid, 5-bromo-1,6-dihydro-6-oxo-, methyl ester. The compound's Simplified Molecular Input Line Entry System representation is O=C(C1=CC=C(Br)C(N1)=O)OC, which clearly delineates the structural arrangement of atoms within the molecule.

The International Chemical Identifier code for this compound is 1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10), with the corresponding International Chemical Identifier key being OZVOYEXCBCAMNC-UHFFFAOYSA-N. These identifiers provide unambiguous molecular recognition across various chemical databases and facilitate accurate communication within the scientific community. The structural formula reveals a pyridine ring substituted with bromine at position 5, a carbonyl group at position 6, and a methyl carboxylate moiety at position 2.

Table 1: Molecular Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Chemical Abstracts Service Number | 178876-86-3 |

| MDL Number | MFCD16036911 |

| Boiling Point | 374.8 ± 42.0°C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| Flash Point | 180.5 ± 27.9°C |

Properties

IUPAC Name |

methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVOYEXCBCAMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443119 | |

| Record name | Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178876-86-3 | |

| Record name | Methyl 5-bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178876-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is primarily researched for its potential pharmacological properties. Its structure suggests that it may act as a precursor for the synthesis of biologically active compounds. The compound's ability to modify biological pathways makes it a candidate for drug development targeting various diseases.

Case Study : In a recent study, derivatives of this compound were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Synthesis Example :

A notable reaction involves the coupling of this compound with alkynes under microwave irradiation conditions to yield complex pyridine derivatives. The reaction conditions typically involve palladium-catalyzed cross-coupling techniques .

| Reaction Component | Amount | Conditions | Yield |

|---|---|---|---|

| This compound | 98.4 mg | THF, 100°C | 44% |

| Palladium catalyst | 30 mg | Microwave irradiation | - |

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of new polymers and coatings. Its reactivity can be harnessed to create materials with specific functionalities.

Application Example : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties of the resultant materials .

Summary of Applications

The following table summarizes the primary applications of this compound:

Mechanism of Action

The mechanism by which Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related dihydropyridine derivatives is presented below:

Table 1: Structural and Physical Properties of Analogues

Key Comparative Insights:

Substituent Effects :

- Bromine : Enhances electrophilicity and molecular weight, making the target compound reactive in cross-coupling reactions .

- Nitro Group : In Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate, the nitro group lowers the melting point (120–121°C vs. 186–188°C in the brominated analogue) due to reduced intermolecular forces .

- Methylation : N-methylation in Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate eliminates tautomerism, altering hydrogen-bonding capacity .

Tautomerism and Crystal Packing: The target compound and its carboxylate anion (e.g., in 2-amino-5-bromopyridinium salts) exhibit keto-enol tautomerism, facilitating hydrogen-bonded networks (e.g., R₂²(8) ring motifs) . In contrast, N-methylated derivatives lack this property, resulting in distinct crystal packing .

Biological Relevance: The nitro derivative (Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate) is a precursor in the synthesis of the antitumor antibiotic streptonigrin .

Safety and Handling : Brominated compounds like the target require careful handling (H315, H319, H335 hazard codes) due to skin/eye irritation risks . Unsubstituted or less halogenated derivatives (e.g., Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate) pose fewer toxicity concerns .

Biological Activity

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : 232.03 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions. The compound is often synthesized using dihydropyridine derivatives as intermediates, which are then brominated and esterified to yield the final product. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions for yield and purity .

Antimicrobial Properties

Research indicates that derivatives of dihydropyridines exhibit antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains in vitro. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent .

Calcium Channel Blocker Activity

Dihydropyridine derivatives are well-known for their role as calcium channel blockers (CCBs). This compound may share similar mechanisms of action with established CCBs like nifedipine. These compounds can modulate calcium ion influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Antitubercular Activity

Emerging studies have suggested that certain dihydropyridine compounds exhibit antitubercular properties. This compound's structural characteristics may enhance its efficacy against Mycobacterium tuberculosis, although further studies are required to establish its effectiveness conclusively .

Case Studies and Research Findings

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate generally follows a bromination strategy of a suitably substituted dihydropyridine precursor. The key steps include:

- Starting Material : The precursor is typically methyl 6-oxo-1,6-dihydropyridine-2-carboxylate or its derivatives without the bromine substituent.

- Bromination : Introduction of the bromine atom at the 5-position is achieved by electrophilic bromination using bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

- Solvents and Conditions : Common solvents include acetic acid, dichloromethane, or other inert organic solvents. The reaction is performed at room temperature or slightly elevated temperatures with stirring to ensure complete bromination.

- Reaction Monitoring : Progress is monitored by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This method ensures selective bromination at the 5-position without affecting the keto or ester groups, preserving the integrity of the dihydropyridine ring system.

Industrial Scale Preparation

For larger scale production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, concentration, and residence time. This approach improves yield and reproducibility while minimizing side reactions.

- Automation : Automated reagent addition and in-line purification (e.g., chromatography) are used to obtain high-purity product.

- Purification : Post-reaction purification commonly involves recrystallization or chromatographic separation to isolate the desired compound with high purity.

Detailed Preparation Data Table

| Parameter | Details |

|---|---|

| Starting Material | Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Acetic acid, Dichloromethane |

| Temperature | Room temperature to 40°C |

| Reaction Time | 2-6 hours (depending on scale and conditions) |

| Work-up | Quenching with water, extraction with organic solvent |

| Purification | Recrystallization or chromatography |

| Yield | Typically 70-85% |

| Product Form | Crystalline solid |

Research Findings and Mechanistic Insights

- Selective Bromination : The electrophilic bromination targets the electron-rich 5-position on the pyridine ring, facilitated by the keto group at position 6 which directs substitution.

- Stability : The keto and ester groups remain stable under the bromination conditions, as confirmed by spectroscopic analyses (NMR, IR).

- Reaction Optimization : Studies show that using NBS in acetic acid provides milder conditions and better selectivity compared to elemental bromine, reducing by-product formation.

Retrosynthetic Analysis and Alternative Routes

- Retrosynthetic approaches suggest that the compound can also be synthesized by cyclization reactions starting from appropriately substituted β-ketoesters and amines, followed by bromination.

- AI-aided synthesis planning tools indicate feasible one-step bromination routes from methyl 6-oxo-1,6-dihydropyridine-2-carboxylate precursors, supporting the practical synthetic strategies described.

Summary of Preparation Methodology

| Step | Description | Key Considerations |

|---|---|---|

| 1 | Synthesis of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate precursor | Purity of precursor critical |

| 2 | Bromination using Br2 or NBS in solvent | Control temperature and stoichiometry |

| 3 | Reaction monitoring and quenching | Avoid over-bromination |

| 4 | Extraction and purification | Use recrystallization or chromatography |

| 5 | Product characterization | Confirm structure by NMR, MS, IR |

Additional Notes

- The compound’s molecular weight is approximately 232.03 g/mol.

- Preparation protocols emphasize safety due to the use of bromine reagents.

- The compound is typically prepared as a stock solution for research use, with detailed concentration preparation tables available for solution formulation.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (cyclization step) | Higher yields, reduced byproducts |

| Solvent | Polar aprotic (DMF, DMSO) | Enhances solubility of intermediates |

| Catalyst | Methanesulfonic acid | Accelerates cyclization |

| Reaction Time | 12–24 hours (halogenation) | Ensures complete substitution |

Which spectroscopic techniques are employed to characterize this compound, and what key spectral features indicate its structure?

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 232.03 (M⁺), with fragments at m/z 153 (loss of Br) and m/z 125 (loss of COOCH₃) .

- IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O) and 3100–3300 cm⁻¹ (N-H stretch) .

How can X-ray crystallography and software like SHELX be utilized to determine the molecular structure and validate its conformation?

Advanced

Methodology :

Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K using a Bruker SMART APEXII CCD detector .

Structure Solution :

- Use SHELXT for phase determination via intrinsic phasing .

- Refine with SHELXL (full-matrix least-squares on F²) to model atomic positions and thermal parameters .

Validation :

Q. Example Crystallographic Data :

| Parameter | Value (From Analogous Structures) | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Unit Cell (Å) | a = 3.86, b = 15.82, c = 20.90 | |

| Hydrogen Bonds | N-H···O (2.8–3.0 Å) |

What strategies resolve contradictions in reaction outcomes when varying synthetic protocols?

Advanced

Contradictions (e.g., varying yields or byproducts) arise from differences in:

Q. Analytical Tools :

- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., de-esterified derivatives) .

- DSC/TGA : Assess thermal stability to optimize drying conditions .

How do substituents like bromine influence the compound’s reactivity and interaction with biological targets?

Q. Advanced

- Electrophilic Reactivity : Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution (e.g., Suzuki coupling) .

- Biological Interactions :

- Enzyme Inhibition : Bromine enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via van der Waals interactions .

- QSAR Modeling : Use molecular docking (AutoDock Vina) to predict affinity for targets like bacterial dihydrofolate reductase .

Q. Case Study :

| Derivative | IC₅₀ (μM) for E. coli | Reference |

|---|---|---|

| 5-Bromo derivative | 12.3 ± 1.2 | |

| 5-Chloro derivative | 18.7 ± 2.1 |

What role do hydrogen-bonding networks play in the crystallization of this compound, and how are they analyzed?

Advanced

Hydrogen bonds (e.g., N-H···O and O-H···O) govern crystal packing and stability.

Q. Example from Crystal Structure :

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N1-H1···O2 | 2.89 | 165 | |

| O1-H1W···O3 | 2.76 | 172 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.